

Application Notes and Protocols: Preparation of Rhenium(VII) Sulfide (Re₂S₇) Catalyst

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Compound of Interest

Compound Name: Rhenium heptasulfide

Cat. No.: B1220237

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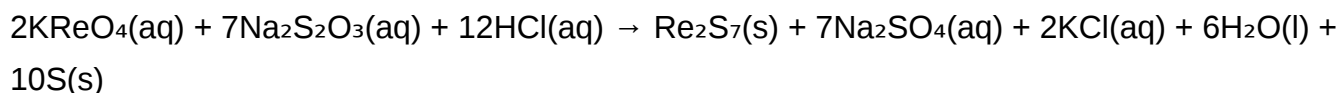
For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(VII) sulfide (Re₂S₇) is a versatile heterogeneous catalyst known for its efficacy in a variety of chemical transformations, including hydrogenation and hydrodesulfurization reactions. Its unique catalytic properties make it a subject of interest in organic synthesis and pharmaceutical development. This document provides a detailed protocol for the preparation of Re₂S₇ from potassium perrhenate (KReO₄) and sodium thiosulfate (Na₂S₂O₃) in an acidic medium. The resulting amorphous rhenium sulfide consists of nanosized sheets, which form larger aggregates.

Chemical Reaction and Stoichiometry

The synthesis of Rhenium(VII) sulfide from potassium perrhenate and sodium thiosulfate in an acidic solution is a redox reaction. The perrhenate ion (ReO₄⁻), where rhenium is in the +7 oxidation state, is reduced and sulfurized by the thiosulfate ion (S₂O₃²⁻). The overall balanced chemical equation in an acidic medium (e.g., HCl) is as follows:



Quantitative Data Summary

While detailed quantitative data from a single source is limited, the following table summarizes typical experimental parameters and expected outcomes based on available literature.

Parameter	Value/Range	Notes
Reactants		
Potassium Perrhenate (KReO ₄)	1 g	Starting material.
Sodium Thiosulfate Pentahydrate (Na ₂ S ₂ O ₃ ·5H ₂ O)	5.6 g	Serves as the sulfur source and reducing agent.
Hydrochloric Acid (HCl)	2 M	Provides the acidic medium for the reaction.
Deionized Water	80 mL + 25 mL	Solvent for the reactants.
Reaction Conditions		
Temperature	Boiling	To ensure a sufficient reaction rate.
Reaction Time	Not explicitly stated, proceeds until precipitation is complete.	The formation of a black precipitate indicates product formation.
Product Characteristics		
Appearance	Black solid	
Composition	Re ₂ S ₇ ·3S	The product often contains elemental sulfur.[1][2]
Morphology	Nanosized sheets forming aggregates of ca. 50-100 nm. [1][2]	As observed by TEM and SEM.[1][2]
Crystallinity	X-ray amorphous.[1][2]	Confirmed by powder XRD.[1][2]
Elemental Composition (XPS)	Predominantly Re ⁴⁺ , with smaller amounts of Re ⁵⁺ and Re ⁶⁺ . Sulfur species include S ²⁻ , S ₂ ²⁻ , elemental S, and SO ₄ ²⁻ . [1][2]	

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of Rhenium(VII) sulfide catalyst.

Materials and Equipment:

- Potassium perrhenate (KReO_4)
- Sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)
- Concentrated Hydrochloric acid (HCl)
- Deionized water
- Beakers (250 mL)
- Graduated cylinders
- Heating plate with magnetic stirring capability
- Magnetic stir bar
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper
- Drying oven (vacuum compatible)
- Spatula and weighing balance

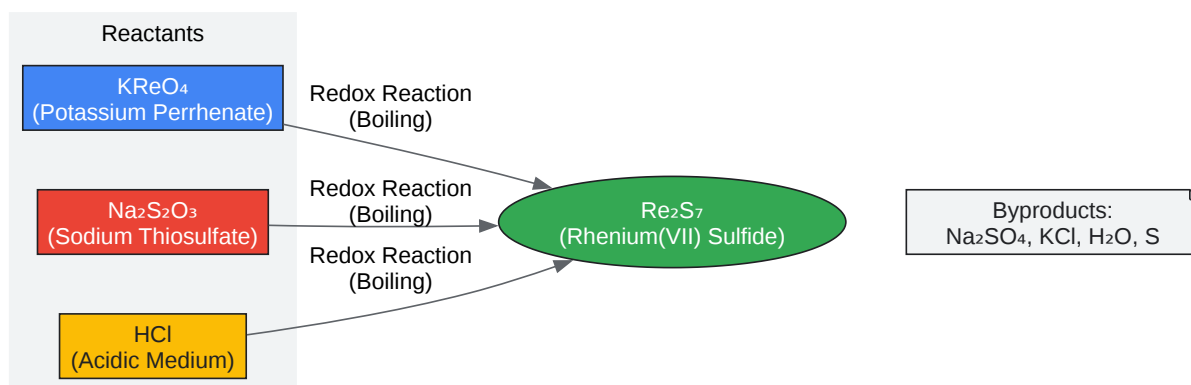
Procedure:

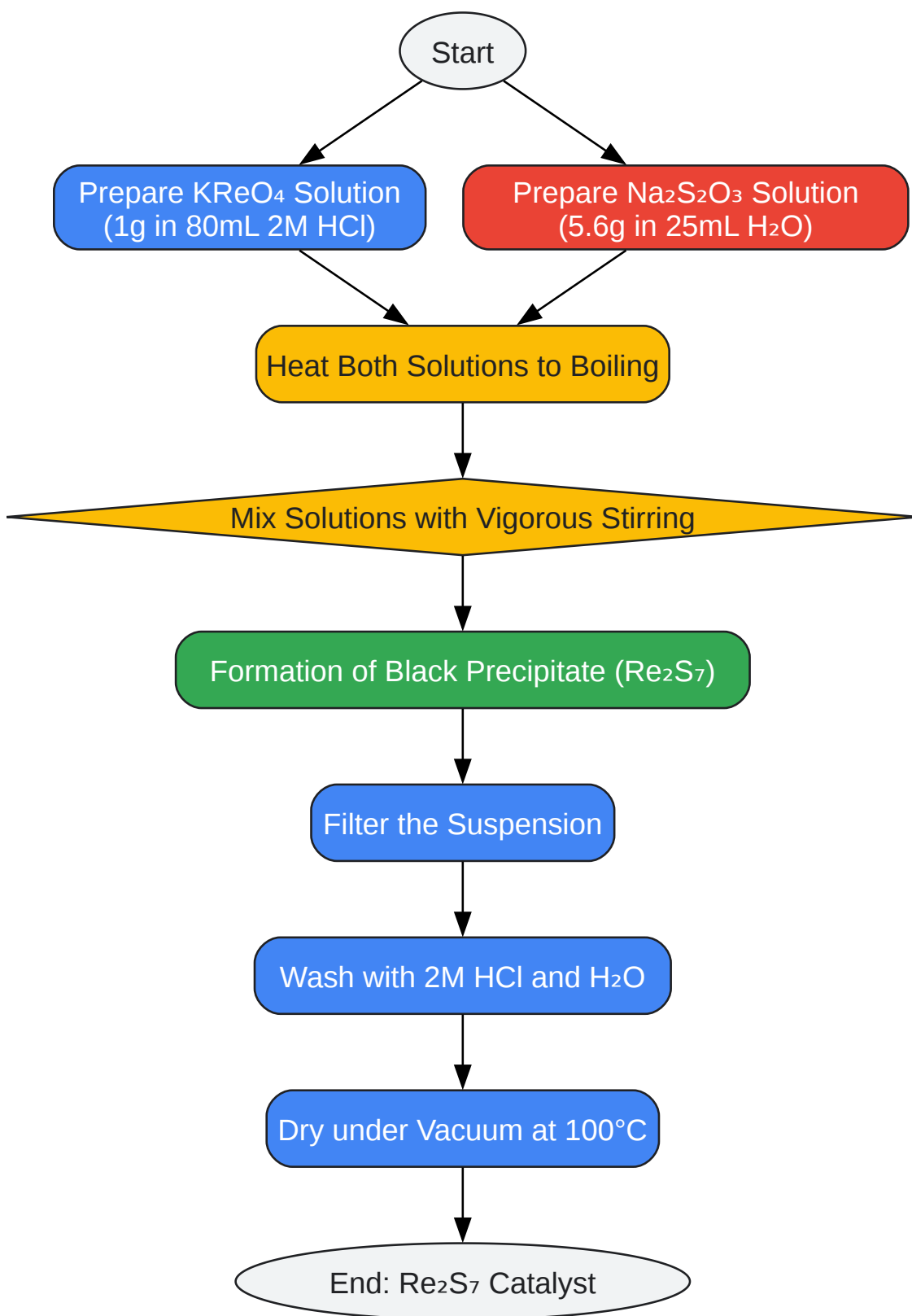
- Preparation of Reactant Solutions:
 - Dissolve 1 g of potassium perrhenate (KReO_4) in 80 mL of 2M hydrochloric acid (HCl) in a 250 mL beaker.

- In a separate beaker, dissolve 5.6 g of sodium thiosulfate pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) in 25 mL of deionized water.
- Reaction:
 - Heat both solutions to boiling on a hot plate with vigorous stirring.[3]
 - Once both solutions are boiling, carefully and slowly pour the sodium thiosulfate solution into the potassium perrhenate solution while maintaining vigorous stirring.
 - A black suspension will form immediately upon mixing.[3]
 - Continue stirring the boiling mixture for a short period to ensure the reaction goes to completion.
- Isolation and Purification:
 - Allow the black suspension to cool to room temperature.
 - Filter the slurry using a Büchner funnel and filter paper.[3]
 - Wash the collected black solid (Re_2S_7) several times with 2 M HCl to remove any unreacted starting materials and soluble byproducts.[3]
 - Further wash the product with deionized water to remove excess acid.
- Drying:
 - Dry the final product at 100 °C under vacuum overnight.[3]
 - Store the dried Re_2S_7 catalyst in a desiccator.

Visualizations

Reaction Pathway Diagram:





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